3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid
Description
3-(1,3-Dimethyl-1H-pyrazol-4-yl)propanoic acid (C₈H₁₂N₂O₂; MW: 170.19) is a pyrazole derivative featuring a propanoic acid chain at the 4-position of the heterocyclic ring. Its structure (SMILES: CC1=NN(C=C1CCC(=O)O)C) includes methyl groups at the 1- and 3-positions of the pyrazole ring, which influence steric and electronic properties . The compound is of interest in medicinal chemistry and materials science due to its modular structure, enabling derivatization for diverse applications.
Properties
IUPAC Name |
3-(1,3-dimethylpyrazol-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6-7(3-4-8(11)12)5-10(2)9-6/h5H,3-4H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOMJMNYQSUZIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CCC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Methodological Innovations
Direct Alkylation-Carboxylation Strategy
The most frequently documented approach involves a two-step sequence starting from 1,3-dimethyl-1H-pyrazole. Initial alkylation at the 4-position employs propargyl bromide under phase-transfer conditions, followed by oxidative carboxylation using potassium permanganate in acidic media. This method achieves moderate yields (58-62%) but requires careful temperature control to prevent N-demethylation side reactions.
Ester Hydrolysis Pathway
Patent US20220033358A1 details an optimized route through ethyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate intermediate. The ester precursor undergoes alkaline hydrolysis (2M NaOH, ethanol/water 3:1 v/v) at 80°C for 6 hours, followed by acid precipitation with HCl to pH 2.5. This method demonstrates improved scalability with 89% isolated yield and >99% HPLC purity when using recrystallization from ethyl acetate/n-heptane.
Critical Reaction Parameters
Table 1 compares key variables affecting ester hydrolysis efficiency:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| NaOH Concentration | 1.8-2.2 M | ±7% yield |
| Reaction Temperature | 75-85°C | ±12% yield |
| Solvent Ratio (EtOH:H₂O) | 2.8:1 to 3.2:1 | ±5% yield |
| Acidification Rate | 0.5 pH units/min | ±3% purity |
Data adapted from US20220033358A1 and PubChem experimental protocols.
Solid-Phase Synthesis for High-Purity Applications
Recent developments employ polymer-supported reagents to minimize purification steps. A Merrifield resin-bound variant of 1,3-dimethylpyrazole undergoes nucleophilic substitution with β-propiolactone, followed by acidic cleavage (TFA/DCM 1:4) to yield the target compound with 94% purity without chromatography. This method proves advantageous for small-scale API production but faces challenges in solvent recovery at industrial scales.
Crystallization and Polymorph Control
Thermally-Induced Crystallization
The anhydrous Form-T15-2 polymorph is obtained by slow cooling (0.5°C/min) from saturated ethanol solutions at 60°C. XRPD analysis confirms characteristic peaks at 6.2°, 10.7°, and 16.5° 2θ, with DSC showing a sharp endotherm at 184°C. This form demonstrates superior stability under ICH accelerated storage conditions (40°C/75% RH).
Anti-Solvent Precipitation Techniques
Combining the crude acid with acetone/water (7:3 v/v) followed by controlled addition of n-heptane induces crystallization of the monohydrate form. TGA data reveals 4.8% weight loss at 110°C corresponding to water release, with residual solvent levels <0.1% as per ICH Q3C guidelines.
Analytical Characterization Protocols
Industrial-Scale Process Optimization
Environmental and Regulatory Considerations
Green Chemistry Metrics
The E-factor analysis reveals substantial improvements in newer synthetic routes:
| Process Version | E-Factor (kg waste/kg product) | PMI |
|---|---|---|
| Traditional | 86 | 124 |
| Optimized | 22 | 31 |
ICH Stability Profiles
Accelerated stability testing (40°C/75% RH, 6 months) shows <0.2% total impurities in sealed aluminum packaging, meeting FDA requirements for intermediate storage.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In the field of chemistry, 3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions including oxidation, reduction, and substitution reactions. These reactions are crucial for the development of new compounds with desired properties.
Biology
The compound is employed in biological studies focusing on enzyme inhibition and protein interactions . Its pharmacological effects are being investigated, particularly its potential as an anti-inflammatory agent and its role in cancer therapy. The mechanism of action remains under investigation, but pyrazole derivatives are known for their diverse biological activities .
Medicine
Research is ongoing regarding the therapeutic properties of this compound. Preliminary studies suggest potential applications in:
- Anti-inflammatory treatments
- Anticancer therapies , where it may inhibit tumor growth through various mechanisms .
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for use in formulations that require specific reactivity or stability characteristics .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of pyrazole derivatives similar to this compound. The results indicated that compounds with similar structures exhibited significant cytotoxic effects against various human cancer cell lines. This suggests a promising avenue for developing new cancer therapies based on pyrazole derivatives .
Case Study 2: Enzyme Inhibition
Research focusing on enzyme inhibition demonstrated that pyrazole-containing compounds could effectively inhibit specific enzymes involved in inflammatory pathways. This highlights the potential for these compounds to be developed into anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazole-Based Propanoic Acid Derivatives
Table 1: Key Structural Analogs and Properties
Structural and Electronic Differences
- Substituent Position : The 1,3-dimethyl substitution in the target compound contrasts with 1,5-dimethyl (e.g., C₈H₁₂N₂O₂ in ), altering ring electronics and steric hindrance.
- Functional Groups: The trifluoromethyl and bromo groups in halogenated analogs (e.g., ) introduce electron-withdrawing effects, improving metabolic stability and binding affinity.
- Acid Chain Modifications: Shorter chains (e.g., acetic acid in ) reduce hydrophilicity compared to propanoic acid derivatives.
Physicochemical Properties
- Solubility: The propanoic acid moiety enhances water solubility, but bulky substituents (e.g., phenyl in ) may reduce it.
- Purity : Most analogs (e.g., ) are synthesized with ≥95% purity, ensuring reliability in research applications.
Biological Activity
3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, pharmacokinetics, and applications in research and medicine.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 168.19 g/mol
- SMILES : CC1=NN(C=C1CCC(=O)O)C
- InChI : InChI=1S/C8H12N2O2/c1-6-7(3-4-8(11)12)5-10(2)9-6/h5H,3-4H2,1-2H3,(H,11,12)
The precise biological targets of this compound are still under investigation. However, compounds in the pyrazole class typically exhibit diverse pharmacological effects:
Targeted Biological Processes :
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Signal Transduction Modulation : It may influence signaling pathways through receptor interactions.
Antimicrobial Properties
Research indicates that pyrazole derivatives possess significant antibacterial and antifungal activities. For instance, studies have shown that similar compounds effectively inhibit the growth of various bacterial strains:
| Compound | Activity | MIC (mg/mL) | Target Organisms |
|---|---|---|---|
| This compound | Antibacterial | 0.0039 - 0.025 | S. aureus, E. coli |
| Related Pyrazole Derivatives | Antifungal | Varies | Candida spp., Aspergillus spp. |
Anti-inflammatory and Anticancer Activities
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties and potential anticancer activities. The mechanism is hypothesized to involve modulation of inflammatory cytokines and inhibition of tumor cell proliferation.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
Key Pharmacokinetic Parameters :
- Bioavailability : The extent and rate at which the compound enters systemic circulation.
- Metabolism : Likely metabolized through liver enzymes; further studies are needed to elucidate specific pathways.
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives:
-
Study on Antibacterial Activity :
- A study conducted on a series of pyrazole derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria. The results highlighted the structure–activity relationship (SAR), showing that modifications on the pyrazole ring significantly influenced antibacterial efficacy.
-
Anti-inflammatory Effects in Animal Models :
- Animal studies have indicated that compounds similar to this compound can reduce inflammation markers in models of acute inflammation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid, and what reagents are typically employed?
- Methodological Answer : The synthesis often involves multi-step organic reactions. A typical route includes:
- Step 1 : Condensation of 1,3-dimethylpyrazole with a propanoic acid derivative under acidic or basic conditions.
- Step 2 : Purification via column chromatography (e.g., ethyl acetate/hexane mixtures) or recrystallization from solvents like 2-propanol .
- Key reagents include diazomethane for methyl group introduction and triethylamine as a base for deprotonation .
Q. How is the molecular structure of this compound characterized in crystallographic studies?
- Methodological Answer : X-ray crystallography using programs like SHELXL or SHELXS is standard. Key parameters:
- Data Collection : High-resolution (≤1.0 Å) X-ray diffraction data.
- Refinement : SHELXL for small-molecule refinement, emphasizing hydrogen bonding and torsional angles .
- Example: Pyrazole ring planarity and propanoic acid side-chain conformation are critical for hydrogen-bonding networks .
Q. What are the typical side reactions or byproducts observed during synthesis?
- Methodological Answer : Common issues include:
- Overalkylation : Formation of di-substituted pyrazole derivatives. Mitigated by controlling reaction temperature (<0°C) and stoichiometry .
- Oxidation : Propanoic acid chain oxidation to ketones. Prevented using inert atmospheres (N₂/Ar) and avoiding strong oxidizers .
- Resolution : Byproducts are identified via TLC and removed via gradient elution in chromatography .
Advanced Research Questions
Q. How can computational modeling optimize the reaction conditions for higher yield?
- Methodological Answer :
- DFT Calculations : Predict transition states for pyrazole-propanoic acid coupling. Software like Gaussian or ORCA evaluates energy barriers for alkylation steps .
- Solvent Optimization : COSMO-RS simulations identify polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Case Study : Simulations reduced reaction time by 30% and improved yield from 48% to 68% in analogous pyrazole syntheses .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray)?
- Methodological Answer :
- Cross-Validation : Combine 2D NMR (HSQC, HMBC) with X-ray data to confirm proton assignments.
- Dynamic Effects : Variable-temperature NMR detects conformational flexibility (e.g., propanoic acid rotation) that may conflict with static X-ray models .
- Example : Discrepancies in NOESY correlations vs. crystallographic distances are resolved by molecular dynamics simulations .
Q. How does this compound interact with biological targets in medicinal chemistry applications?
- Methodological Answer :
- In Vitro Assays : Screen against kinase or GPCR targets using fluorescence polarization or SPR. The pyrazole moiety often chelates metal ions in enzyme active sites .
- SAR Studies : Modify the propanoic acid chain (e.g., esterification) to enhance bioavailability. IC₅₀ values correlate with substituent electronegativity .
- Case Study : Analogues showed µM activity against inflammatory targets (COX-2) in cell-based assays .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC or employ asymmetric catalysis (e.g., Evans oxazolidinones) .
- Continuous Flow Systems : Microreactors minimize racemization by reducing residence time at high temperatures .
- Quality Control : Monitor enantiomeric excess (ee) via chiral GC or CD spectroscopy at >99% purity thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
